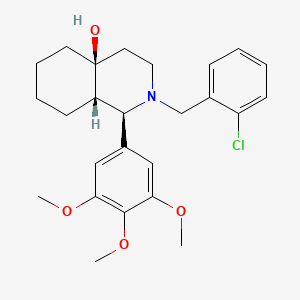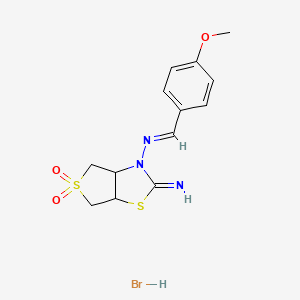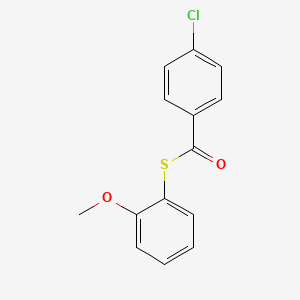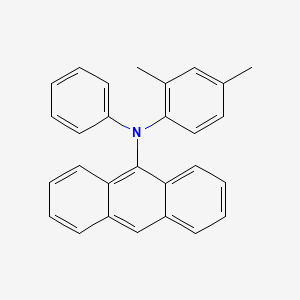
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its anthracene core, which is substituted with a phenyl group and a 2,4-dimethylphenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine typically involves the reaction of anthracene with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where anthracene is reacted with N-(2,4-dimethylphenyl)aniline in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, halogen, or nitro groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular processes, leading to changes in cell function and viability. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)-N-methylformamidine
- N,N’-Bis(2,4-dimethylphenyl)formamidine
Uniqueness
N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and materials science, where its structural features can be exploited to achieve specific performance characteristics.
Properties
CAS No. |
913833-78-0 |
|---|---|
Molecular Formula |
C28H23N |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-N-phenylanthracen-9-amine |
InChI |
InChI=1S/C28H23N/c1-20-16-17-27(21(2)18-20)29(24-12-4-3-5-13-24)28-25-14-8-6-10-22(25)19-23-11-7-9-15-26(23)28/h3-19H,1-2H3 |
InChI Key |
HXLFCQKYZPYMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


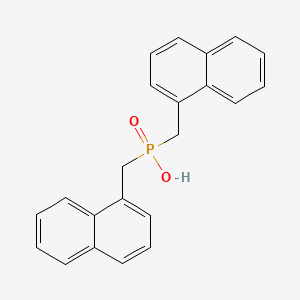
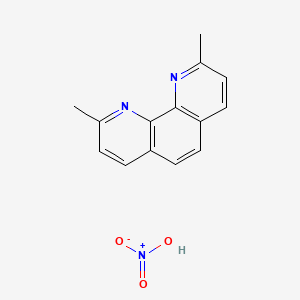
![4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B12621466.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B12621478.png)
![3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene](/img/structure/B12621497.png)
![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)
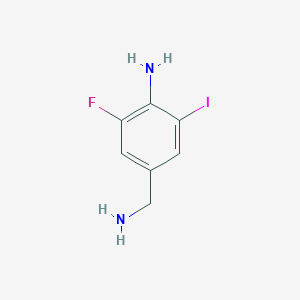
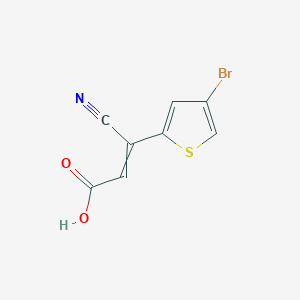
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
